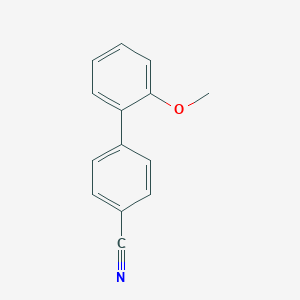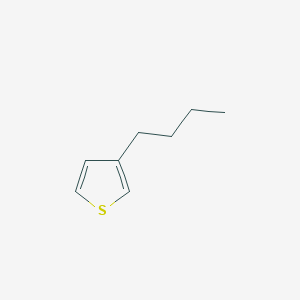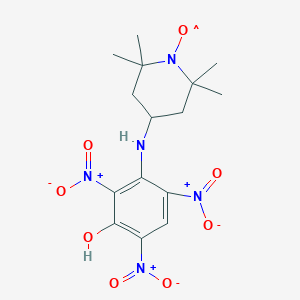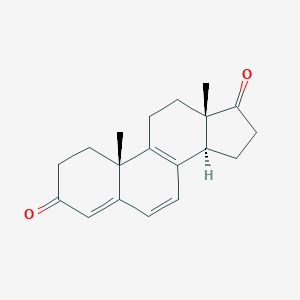![molecular formula C33H32N8O3 B039454 N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide CAS No. 121613-16-9](/img/structure/B39454.png)
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide, also known as CEP-28122, is a small-molecule inhibitor of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2). The compound has been found to have potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide inhibits JAK2 and TYK2 signaling pathways by binding to the ATP-binding site of the enzymes, which prevents their activation and subsequent downstream signaling. This leads to the inhibition of cytokine production and the suppression of the immune response and inflammation.
Biochemical and Physiological Effects:
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cytokine production, the suppression of the immune response and inflammation, and the reduction of disease severity in animal models of inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for JAK2 and TYK2, which allows for the selective inhibition of these enzymes without affecting other signaling pathways. However, one limitation is that the compound is not suitable for use in clinical trials due to its poor pharmacokinetic properties, including low bioavailability and rapid clearance.
Direcciones Futuras
There are several future directions for the research and development of N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy and suitability for clinical trials. Another direction is the investigation of the compound's potential therapeutic applications in other inflammatory and autoimmune diseases, such as multiple sclerosis and lupus. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide and its effects on other signaling pathways and cellular processes.
Métodos De Síntesis
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide is a synthetic compound that is produced through a multi-step chemical synthesis process. The synthesis involves the reaction of several intermediate compounds, including 4-(acridin-9-ylamino)aniline, 2-(4-isopropylphenyl)acetic acid, and 4-amino-1-methylpyrrole-2-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various inflammatory and autoimmune diseases. Preclinical studies have demonstrated that the compound can inhibit JAK2 and TYK2 signaling pathways, which are involved in the immune response and inflammation. In animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide has been shown to reduce disease severity and improve clinical symptoms.
Propiedades
Número CAS |
121613-16-9 |
|---|---|
Nombre del producto |
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide |
Fórmula molecular |
C33H32N8O3 |
Peso molecular |
586.6 g/mol |
Nombre IUPAC |
N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C33H30N8O3/c1-40-18-20(34)15-28(40)33(44)38-23-16-29(41(2)19-23)32(43)35-17-30(42)36-21-11-13-22(14-12-21)37-31-24-7-3-5-9-26(24)39-27-10-6-4-8-25(27)31/h3-16,18-19H,17,34H2,1-2H3,(H,35,43)(H,36,42)(H,37,39)(H,38,44) |
Clave InChI |
SHYLQEAZPBLTPH-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)C)N |
SMILES canónico |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCC(=O)NC3=CC=C(C=C3)NC4=C5C=CC=CC5=NC6=CC=CC=C64)C)N |
Sinónimos |
4-(9-acridinylamino)-N-(4-(((4-amino-1-methylpyrrol-2-yl)carbonyl)amino)-1-methylpyrrol-2-carbonyl)glycylaniline NETGA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



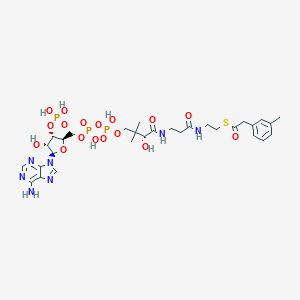
![3-(3-Sulfopropyl)-2-([3-[(3-pentyl-2-benzothiazolinylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylide](/img/structure/B39374.png)
